(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol
Description
(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol is a silicon-containing aromatic alcohol characterized by a benzyloxy-substituted phenyl group linked via a dimethylsilyl bridge to a hydroxymethylphenyl moiety. Its molecular formula is C₂₁H₂₂O₂Si (molecular weight: 346.49 g/mol). The compound’s structure combines the steric bulk of the dimethylsilyl group with the hydrogen-bonding capacity of the methanol group, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H24O2Si |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[2-[dimethyl-(4-phenylmethoxyphenyl)silyl]phenyl]methanol |
InChI |
InChI=1S/C22H24O2Si/c1-25(2,22-11-7-6-10-19(22)16-23)21-14-12-20(13-15-21)24-17-18-8-4-3-5-9-18/h3-15,23H,16-17H2,1-2H3 |
InChI Key |
JHSALBQCLMAJFB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=CC=C3CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the preparation of the benzyloxy group, which can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Dimethylsilyl Group: The next step involves the introduction of the dimethylsilyl group. This can be done by reacting the benzyloxyphenyl compound with a dimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of the Methanol Moiety: The final step involves the attachment of the methanol group to the phenyl ring. This can be achieved through a Grignard reaction, where the phenyl ring is treated with a Grignard reagent followed by the addition of formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Hydrophobicity : Silicon-containing compounds (e.g., the target and CAS 202195-94-6) exhibit higher hydrophobicity than oxygen-linked derivatives, which may enhance membrane permeability .
- Electron Effects : Fluorinated analogs (e.g., CAS 1826110-02-4) introduce electronegative groups that could alter electronic distribution and reactivity .
Computational and Experimental Data
- Crystallography : Single-crystal XRD data (e.g., CCDC 1850211 in ) provide structural validation for related compounds, a technique applicable to the target molecule .
Biological Activity
The compound (2-((4-(benzyloxy)phenyl)dimethylsilyl)phenyl)methanol , also known as compound 1 , has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as a monoamine oxidase B (MAO-B) inhibitor. This article delves into its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological significance.
Synthesis of Compound 1
The synthesis of compound 1 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
- Formation of the Benzyloxy Group : Utilizing benzyloxy phenol derivatives.
- Dimethylsilylation : Introducing dimethylsilyl groups to enhance stability and bioactivity.
- Final Hydroxymethylation : Converting the intermediate to the final alcohol form.
The overall yield and purity of compound 1 can be optimized through various purification techniques such as column chromatography.
MAO-B Inhibition
Recent studies have indicated that compound 1 exhibits significant MAO-B inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Parkinson's disease. The IC50 value for MAO-B inhibition has been reported to be approximately 0.062 µM , indicating a potent effect compared to standard inhibitors like rasagiline (IC50 = 0.0953 µM) and safinamide (IC50 = 0.0572 µM) .
Table 1: Comparison of MAO-B Inhibitory Activities
| Compound | IC50 (µM) |
|---|---|
| Compound 1 | 0.062 |
| Rasagiline | 0.0953 |
| Safinamide | 0.0572 |
The inhibition mechanism has been characterized as competitive and reversible , which is advantageous for therapeutic applications .
Neuroprotective Effects
In addition to MAO-B inhibition, compound 1 demonstrates neuroprotective properties through:
- Antioxidative Activity : Exhibiting an ORAC value of 2.27 Trolox equivalents , suggesting strong antioxidant capabilities.
- Metal Chelation : Significant metal chelating ability enhances its protective effects against oxidative stress.
- Blood-Brain Barrier Permeability : Suitable permeability for effective central nervous system targeting .
Study on Neuroprotection in Parkinson's Disease Models
A notable study evaluated the neuroprotective effects of compound 1 in a mouse model of Parkinson’s disease. The results indicated that treatment with compound 1 led to:
- Reduced neuronal loss in dopaminergic neurons.
- Decreased levels of inflammatory markers associated with neuroinflammation.
- Improved motor function in treated mice compared to controls .
Comparative Analysis with Other Compounds
In comparative studies with structurally similar compounds, compound 1 consistently outperformed many derivatives in terms of both MAO-B inhibition and neuroprotective effects, reinforcing its potential as a lead compound for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
